

A Comparative Guide to the Bioavailability of Phenazopyridine Formulations

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For Researchers, Scientists, and Drug Development Professionals

Phenazopyridine is a urinary tract analgesic valued for its rapid symptomatic relief. However, the bioavailability of **phenazopyridine** can vary significantly between different formulations, impacting its therapeutic efficacy. This guide provides a comparative analysis of the bioavailability of several **phenazopyridine** formulations, supported by experimental data, to aid in research and development.

Quantitative Bioavailability Data

The following table summarizes key pharmacokinetic parameters for different **phenazopyridine** formulations based on available studies. These parameters are crucial for assessing the rate and extent of drug absorption into the systemic circulation.



Formulati on	Active Ingredien t & Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	Study Populatio n	Notable Findings
Pyridium® (Reference)	Phenazopy ridine HCI 100 mg	Data not provided	Data not provided	Data not provided	24 Healthy Volunteers	This was the reference product in a bioequivale nce study against a generic formulation .[1]
Uropyrine® (Test)	Phenazopy ridine HCl 100 mg	Data not provided	Data not provided	Data not provided	24 Healthy Volunteers	This generic product was compared to Pyridium® to establish bioequivale nce.[1]
Test Tablet Formulatio n	Phenazopy ridine HCl 200 mg	178.6 ± 54.7	2.1 ± 0.6	987.4 ± 254.3	18 Healthy Male Volunteers	Demonstra ted bioequivale nce to a reference tablet formulation .[2]
Reference Tablet	Phenazopy ridine HCI 200 mg	179.8 ± 58.2	2.2 ± 0.7	992.1 ± 268.5	18 Healthy Male Volunteers	Used as the comparator



Formulatio n						in a bioequivale nce study.
Tablets with Avicel	Phenazopy ridine HCI	Data not provided	Data not provided	Data not provided	Not specified	Exhibited the highest bioavailabil ity compared to Compactrol and wet granulation formulation s.[3]
Tablets with Compactrol	Phenazopy ridine HCl	Data not provided	Data not provided	Data not provided	Not specified	Showed similar bioavailabil ity to the wet granulation formulation .[3]

Experimental Protocols

The data presented above is derived from studies employing specific methodologies to assess bioavailability. Understanding these protocols is essential for interpreting the results accurately.



Bioequivalence Study of Pyridium® and Uropyrine®

A representative bioequivalence study design is crucial for comparing generic and innovator products.[1][4]

- Study Design: A randomized, single-blind, two-treatment, two-period, crossover study was conducted.[1][4] This design minimizes individual subject variation. A washout period of 7 days separated the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[1]
- Study Population: The study enrolled 24 healthy adult volunteers of both sexes, aged between 18 and 55 years.[1] Participants underwent a thorough medical examination to ensure they had no underlying health conditions that could interfere with the study's outcome.[1]
- Dosing Regimen: A single oral dose of 100 mg of either the test (Uropyrine®) or reference (Pyridium®) formulation was administered to fasting subjects.[1]
- Pharmacokinetic Analysis: Blood samples were collected at predetermined time points over 24 hours following drug administration.[1] Plasma concentrations of phenazopyridine were measured to determine the key pharmacokinetic parameters: Cmax, Tmax, and AUC.[1]

Bioequivalence Study of Two 200 mg Tablet Formulations

This study provides a detailed look into the analytical methodology used to quantify **phenazopyridine** in plasma.[2]

- Study Design: A Latin-square crossover design was employed with 18 healthy male volunteers.[2]
- Dosing Regimen: A single oral dose of 200 mg of either the test or reference tablet was administered.[2]
- Analytical Method: A sensitive and selective gas chromatography-mass spectrometry (GC-MS) method was developed and validated for the quantification of phenazopyridine in human plasma.



- Extraction: Liquid-liquid extraction was used to isolate phenazopyridine and an internal standard (diazepam) from the plasma matrix.[2]
- Chromatography: A DB-5MS capillary column was used for the chromatographic separation.[2]
- Detection: A mass selective detector was used for quantification, providing high selectivity and a low limit of detection (0.3 ng/mL).[2]
- Pharmacokinetic Analysis: Plasma concentration-time profiles were generated for each formulation, and pharmacokinetic parameters (Cmax, Tmax, AUC, and T1/2) were calculated.[2]

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative bioavailability study of **phenazopyridine** formulations.



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Caption: Workflow of a crossover bioequivalence study for **phenazopyridine**.

Novel Formulations and Future Directions

Research into novel formulations of **phenazopyridine** aims to improve its bioavailability and potentially reduce side effects.

 Nano-cocrystals: The development of phenazopyridine-phthalimide nano-cocrystals has shown promise in enhancing the release rate and oral bioavailability of the drug in preclinical studies.



 Conjugated Phenazopyridine: Another approach involves covalently binding phenazopyridine to other molecules, such as amino acids, to increase its bioavailability.

These innovative formulation strategies highlight the ongoing efforts to optimize the delivery and therapeutic performance of **phenazopyridine**. Further clinical studies are necessary to fully evaluate the bioavailability and efficacy of these novel formulations in humans.

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